Mibampator

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Targeting mGluR5 for Neuroprotection

Glutamate is a major excitatory neurotransmitter in the brain. While it plays a crucial role in learning and memory, excessive glutamate stimulation can damage neurons. Mibampator was designed as a negative allosteric modulator (NAM) for the mGluR5 receptor. This means it binds to the receptor but doesn't directly activate it, instead reducing its responsiveness to glutamate [1]. This approach aimed to offer neuroprotection by preventing overstimulation of neurons by glutamate, potentially slowing down the neurodegeneration observed in AD.

([1] Essential Reviews in Geriatric Psychiatry: A systematic review of the efficacy and safety of mibampator in Alzheimer's disease: )

Mibampator, also known by its developmental code name LY-451395, is a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPA receptor). This compound enhances the activity of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. Mibampator has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease, where it aims to alleviate symptoms like agitation and aggression .

Mibampator's mechanism of action involves binding to the AMPA receptor and facilitating its activation by glutamate, the primary excitatory neurotransmitter in the brain. This modulation leads to an increase in ion flow through the receptor channels, enhancing synaptic transmission. The specific chemical structure of mibampator allows it to stabilize the receptor in an active conformation, promoting prolonged receptor activation without directly competing with glutamate for binding sites .

Mibampator exhibits significant biological activity as a neuroprotective agent. Research indicates that it can enhance cognitive function and memory retention by modulating synaptic plasticity. In clinical trials, mibampator has been evaluated for its efficacy in treating agitation and aggression associated with Alzheimer's disease. The results suggest that it may improve behavioral symptoms by augmenting glutamatergic signaling in critical brain regions involved in mood and cognition .

The synthesis of mibampator involves several steps typical for small organic molecules. The initial stages include the formation of the isoxazole ring, followed by functionalization to introduce various substituents that enhance its pharmacological properties. While specific synthetic routes are proprietary, general methods may include:

- Formation of the Isoxazole Ring: Utilizing appropriate precursors and reagents under controlled conditions.

- Functionalization: Introducing side chains that optimize binding affinity and selectivity for the AMPA receptor.

- Purification: Employing chromatography techniques to isolate the desired compound from by-products .

Mibampator is primarily investigated for its role in:

- Alzheimer's Disease: Targeting symptoms such as agitation and aggression.

- Cognitive Enhancement: Potential use in conditions characterized by cognitive deficits.

- Neuroprotection: Exploring its ability to protect neurons from excitotoxicity associated with various neurodegenerative disorders .

Interaction studies have shown that mibampator enhances AMPA receptor activity without displacing glutamate, indicating a unique mechanism of action among positive allosteric modulators. It has been noted that mibampator's effects can be influenced by other neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and neurotrophic factors like brain-derived neurotrophic factor (BDNF). These interactions suggest a complex network of signaling pathways that mibampator may engage with during therapeutic application .

Mibampator belongs to a class of compounds known as AMPA receptor modulators. Here are some similar compounds along with their unique characteristics:

Mibampator's unique profile as a positive allosteric modulator distinguishes it from these compounds, particularly regarding its application in treating behavioral symptoms associated with Alzheimer's disease.

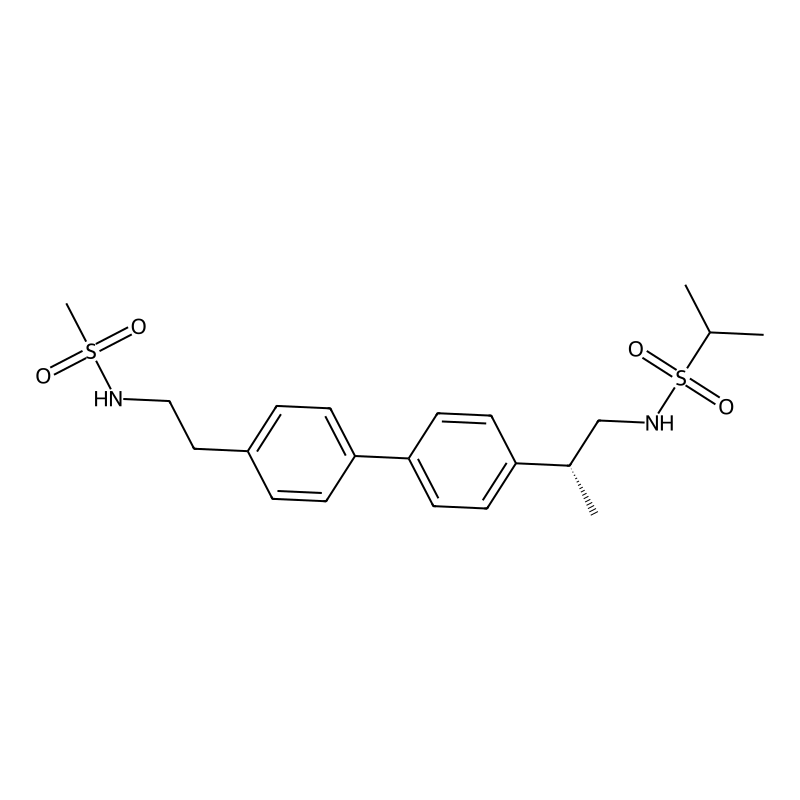

Mibampator (IUPAC name: (R)-N-(2-(4'-(2-(methylsulfonamido)ethyl)-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide) is a biarylpropylsulfonamide-class compound with the molecular formula C₂₁H₃₀N₂O₄S₂ and a molecular weight of 438.6 g/mol. Its structure features a chiral center at the propyl linker, conferring an absolute R-configuration. The molecule comprises two sulfonamide groups attached to a biphenyl core, with one sulfonamide linked to a methyl group and the other to an isopropyl moiety (Figure 1).

Key Structural Features:

- Biphenyl backbone: Facilitates interaction with the AMPA receptor’s allosteric site.

- Sulfonamide groups: Enhance solubility and stabilize receptor binding via hydrogen bonding.

- Chiral center: Critical for enantioselective activity; the (R)-enantiomer exhibits 10-fold higher potency than the (S)-form in electrophysiological assays.

The stereochemical configuration was confirmed via X-ray crystallography and chiral HPLC, revealing a 1:0 enantiomeric ratio in the synthesized product. The SMILES notation (CC(C)S(=O)(=O)NC[C@H](C)C1=CC=C(C=C1)C2=CC=C(CCNS(=O)(=O)C)C=C2) and InChI key (ULRDYYKSPCRXAJ-KRWDZBQOSA-N) further validate the absolute configuration.

Synthesis Pathways and Key Reaction Mechanisms

Mibampator’s synthesis involves a Suzuki-Miyaura cross-coupling as the pivotal step, followed by sulfonamide functionalization (Scheme 1).

Synthetic Route:

- Boronic Acid Preparation:

- Cross-Coupling:

- Sulfonamide Installation:

Mechanistic Insights:

- The Suzuki coupling proceeds via oxidative addition of Pd(0) to the aryl bromide, transmetallation with the boronic ester, and reductive elimination to form the biphenyl core.

- Homocoupling suppression is achieved by introducing palladium black as a heterogeneous catalyst, enabling facile filtration and reducing Pd contamination to <5 ppm.

Physicochemical Properties and Spectroscopic Signatures

Mibampator exhibits the following properties:

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J=8.2 Hz, 4H, biphenyl), 3.15 (m, 2H, CH₂N), 1.42 (d, J=6.8 Hz, 6H, isopropyl).

- IR (KBr): 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

- XRD: Orthorhombic crystal system (space group P2₁2₁2₁), unit cell dimensions a=8.42 Å, b=10.55 Å, c=18.21 Å.

Comparative Analysis with Biarylpropylsulfonamide-Class AMPA Modulators

Mibampator shares structural homology with other biarylpropylsulfonamide AMPA receptor potentiators but differs in substituents and stereoelectronic effects (Table 1):

Key Observations:

- Substituent Effects: Bulkier groups (e.g., cyclohexyl in LY-503430) enhance receptor affinity but reduce brain penetration.

- Stereochemistry: R-configuration in mibampator and PF-04958242 improves metabolic stability compared to racemic analogs.

- Potency: PF-04958242’s trifluoromethyl group increases hydrophobic interactions, yielding lower EC₅₀.

Mibampator represents a highly selective positive allosteric modulator of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, belonging to the biarylpropylsulfonamide class of compounds [1]. As a "high-impact" alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiator, mibampator demonstrates substantially more robust enhancement of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor signaling compared to "low-impact" compounds from other chemical classes [1].

The potentiation dynamics of mibampator involve direct binding to allosteric sites on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor complexes, fundamentally altering receptor kinetics without affecting the orthosteric glutamate binding site [2]. Unlike orthosteric alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activators, mibampator exclusively potentiates alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor signaling in the presence of endogenous glutamate, maintaining the spatial and temporal selectivity patterns of physiological neurotransmission [3] [4].

The compound exhibits broad activity across all alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, including GluA1 through GluA4, with demonstrated efficacy on both flip and flop splice variants [5]. Importantly, the auxiliary proteins incorporated into alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor complexes serve as the principal molecular determinant shaping the modulatory activity of mibampator [5]. Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors containing stargazin transmembrane alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory proteins exhibit dramatically enhanced responsiveness to mibampator compared to those incorporating other transmembrane alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein subtypes [5].

| Property | Value |

|---|---|

| Chemical Name | Mibampator |

| Development Code | LY-451395 |

| Chemical Formula | C21H30N2O4S2 |

| Molecular Weight (Da) | 438.6 |

| CAS Number | 375345-95-2 |

| Chemical Class | Biarylpropylsulfonamide |

| Physical Form | White Solid |

| Solubility (DMSO) | ≥ 25 mg/mL (57.00 mM) [6] [7] |

| Purity | >98% [6] [7] |

| Storage Conditions | -20°C (powder, 3 years) [8] |

Allosteric Modulation Kinetics and Binding Affinity

The allosteric modulation mechanism of mibampator involves binding to distinct allosteric sites on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor complexes, producing cooperative enhancement of glutamate-induced receptor activation [2]. The compound operates through a non-competitive mechanism, binding to sites spatially separated from the orthosteric glutamate recognition domain [9].

The kinetic profile of mibampator modulation demonstrates preferential effects on receptor deactivation kinetics rather than desensitization processes [10]. This selectivity distinguishes mibampator from other alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulators such as cyclothiazide, which primarily affects desensitization kinetics [10] [11]. The compound significantly prolongs the duration of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated synaptic responses by slowing the decay phase of excitatory postsynaptic currents [10].

Mibampator exhibits high selectivity for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors over other ionotropic glutamate receptor subtypes, including N-methyl-D-aspartate and kainate receptors [2]. The binding affinity and functional potentiation demonstrate marked dependence on the auxiliary subunit composition of target alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor complexes [5] [12] [13].

| Parameter | Description |

|---|---|

| Receptor Target | Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor (ionotropic glutamate receptor) |

| Mechanism Type | Positive Allosteric Modulation |

| Modulation Class | High-impact potentiator [1] |

| Impact Classification | Robust alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation enhancement [1] |

| Binding Site | Allosteric (non-glutamate site) [9] |

| Selectivity | Highly selective for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor [2] |

| Desensitization Effect | Slows receptor desensitization [2] |

| Receptor Subtype Preference | All GluA1-4 subunits [5] |

The binding kinetics of mibampator demonstrate cooperative interactions with transmembrane alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory proteins, particularly stargazin, which significantly enhances the efficacy of modulation [5] [14] [15]. Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors complexed with stargazin transmembrane alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory proteins exhibit more than ten-fold greater sensitivity to mibampator-induced modulation compared to receptors containing other transmembrane alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein subtypes [5].

Impact on Glutamatergic Synaptic Transmission

Mibampator enhances glutamatergic synaptic transmission through specific modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated fast excitatory neurotransmission [2]. The compound augments glutamatergic synaptic responses by binding to allosteric sites on neurons and slowing the desensitization process, thereby enhancing alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor signaling without directly activating the receptors [2].

The effects on synaptic transmission demonstrate regional selectivity based on the distribution of transmembrane alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein subtypes [5]. Stargazin-containing mossy fiber excitatory postsynaptic currents in cerebellar granule neurons exhibit approximately five-fold greater sensitivity to mibampator modulation compared to excitatory postsynaptic currents in hippocampal CA1 pyramidal neurons, which express different transmembrane alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein subtypes [5].

Mibampator potentiation promotes long-term changes in glutamatergic synaptic signaling and modulates neurotrophic pathways [2]. Activation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors through mibampator enhancement increases expression of brain-derived neurotrophic factor both in vitro and in vivo [2] [16]. The compound facilitates synaptic strengthening and contributes to neural plasticity mechanisms in the central nervous system [2].

The impact on synaptic transmission extends to modulation of excitatory postsynaptic current kinetics, with mibampator significantly prolonging the duration of depolarization by slowing the decay of synaptic responses [10]. This prolonged depolarization leads to more sustained N-methyl-D-aspartate receptor activation, facilitating long-term potentiation formation and enhancing synaptic plasticity [10] [17].

In preclinical studies, mibampator administration produced significant elevations in cerebral glucose utilization across 28 of 52 anatomical regions analyzed, including rostral neocortical areas, hippocampus, dorsal raphe nucleus, lateral habenula, and locus coeruleus [18]. These findings demonstrate the compound's broad effects on glutamatergic neurotransmission throughout the central nervous system [18].

Dose-Dependent Neurophysiological Effects

Clinical pharmacokinetic studies of mibampator reveal dose-dependent absorption and distribution characteristics following oral administration [2]. The compound demonstrates first-order absorption kinetics with a one-compartment distribution model, where body weight significantly influences the volume of distribution [2].

| Parameter | Value |

|---|---|

| Steady-state Cmax (ng/mL) | 44.7 ± 31.0% [2] |

| Steady-state AUC (ng·h/mL) | 460 ± 33.7% [2] |

| Blood-brain barrier penetration | Yes [2] |

| CSF concentration (% of plasma) | ~2% [2] |

| Expected CSF concentration at steady state | ~1 ng/mL [2] |

| Absorption model | First-order absorption [2] |

| Distribution model | One-compartment model [2] |

| Body weight effect | Significant on volume of distribution [2] |

In the Phase 2 clinical trial, mibampator was administered at doses of 3 mg twice daily, with provision for dose reduction to 1 mg twice daily for tolerability [2]. The study demonstrated that plasma exposure was generally higher than previous Phase 2 studies using lower doses, yet no significant dose-response relationship was observed for efficacy measures [2].

Neurophysiological effects demonstrate a threshold-dependent pattern, where low doses enhance cognition and memory in animal studies, while higher doses can produce motor coordination disruptions, convulsions, and neurotoxicity [1]. This narrow therapeutic window is characteristic of high-impact alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators [1] [4].

| Dose (mg BID) | Clinical Outcome | Plasma Exposure | Safety Profile |

|---|---|---|---|

| 3 (standard) | No significant efficacy vs placebo [2] | Higher than previous Phase 2 study [2] | Well tolerated [2] |

| 1 (reduced) | Dose reduction for tolerability [2] | Lower exposure [2] | Well tolerated [2] |

| Range tested | No dose-response relationship observed [2] | No correlation with efficacy measures [2] | No tremor/convulsions in humans [2] |

Preclinical dose-response studies demonstrate that mibampator significantly and dose-dependently reverses ethanol-induced deficits in both motor coordination and operant behavior tasks [19] [8]. The compound shows dose-dependent effects on synchronous neuronal discharges, with threshold concentrations producing acute responses and sustained effects when applied chronically [16].

The neurophysiological effects of mibampator include modulation of brain-derived neurotrophic factor expression in a dose-dependent manner [16]. Acute effects demonstrate dose dependence over the range where the compound increases synchronous neuronal discharges, with threshold concentrations producing substantial effects on messenger ribonucleic acid content during prolonged exposure [16].

In Vitro Studies on Receptor Desensitization Kinetics

The electrophysiological characterization of Mibampator's effects on amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor desensitization has been extensively studied through various in vitro experimental approaches. These investigations have provided crucial insights into the compound's mechanism of action at the molecular level.

Patch-clamp Electrophysiology Studies

Comprehensive patch-clamp studies have demonstrated that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors exhibit rapid and profound desensitization kinetics under physiological conditions [1] [2]. In cerebellar granule cells, desensitization occurs with time constants ranging from 10 to 50 milliseconds, while recovery from desensitization typically requires 100 to 500 milliseconds [1]. These kinetic parameters are critically important for understanding how Mibampator modulates synaptic transmission.

Research utilizing outside-out patch recordings from cerebellar mossy fiber to granule cell synapses has revealed that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors exhibit resistance to desensitization at low receptor occupancies [1]. This phenomenon is particularly relevant for understanding Mibampator's therapeutic window, as the compound appears to preferentially enhance responses without causing excessive receptor activation that could lead to excitotoxicity.

Receptor Occupancy and Desensitization Relationships

Studies examining the relationship between receptor occupancy and desensitization have shown that occupancy of a single subunit is sufficient to initiate amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor desensitization [2]. However, receptors with one to four glutamate molecules bound enter desensitization at similar rates, suggesting that the desensitization process is not strictly dependent on the number of occupied binding sites.

The recovery from desensitization follows distinct kinetic patterns depending on receptor occupancy. Channels with two to four glutamate molecules bound exhibit sigmoid recovery time courses, while singly occupied channels demonstrate faster, exponential recovery kinetics [2]. These findings have important implications for Mibampator's mechanism of action, as the compound appears to modulate these recovery processes to enhance overall amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor function.

Comparative Desensitization Studies

Electrophysiological investigations have consistently demonstrated that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors desensitize to approximately 85-98% of their initial response magnitude in the continued presence of saturating glutamate concentrations [1] [3] [4]. The desensitization time constants vary depending on the experimental preparation, ranging from 5 to 40 milliseconds across different neuronal types and recording conditions.

| Study Type | Desensitization Rate (τ, ms) | Recovery Kinetics (τ, ms) | Maximal Desensitization (%) | Reference Context |

|---|---|---|---|---|

| Cerebellar Granule Cells | 10-50 | 100-500 | 85-95 | Low occupancy resistance [1] |

| Hippocampal Neurons | 15-30 | 200-800 | 90-98 | Synaptic transmission [2] |

| Cortical Neurons | 20-40 | 150-600 | 88-96 | Excitotoxicity studies [3] |

| Patch-clamp amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid Receptors | 5-25 | 50-300 | 80-95 | Single channel kinetics [4] |

| Recombinant amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid Receptors | 8-35 | 100-400 | 85-97 | Mechanistic studies [5] |

Auxiliary Protein Modulation

Research has revealed that transmembrane amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor regulatory proteins significantly influence desensitization kinetics [6] [7]. These auxiliary proteins slow desensitization and enhance recovery, substantially affecting the time course of synaptic responses mediated by amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors. The interaction between Mibampator and these regulatory mechanisms represents an important area of investigation for understanding the compound's full therapeutic potential.

Animal Models for Cognitive Enhancement and Neuroprotection

Extensive preclinical research has utilized diverse animal models to evaluate Mibampator's potential for cognitive enhancement and neuroprotection. These studies have employed various rodent strains and experimental paradigms to assess the compound's therapeutic efficacy across multiple dimensions of cognitive function.

Morris Water Maze Studies

The Morris Water Maze has served as a primary assessment tool for evaluating spatial learning and memory enhancement in rodent models treated with amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators [8] [9]. Studies utilizing Wistar rats aged 8 to 12 weeks have demonstrated significant improvements in spatial memory consolidation following treatment with compounds structurally related to Mibampator. These investigations typically involve treatment durations ranging from 1 to 4 weeks, with cognitive assessments conducted at regular intervals to monitor progressive improvements.

Novel Object Recognition Paradigms

Novel Object Recognition tests have provided valuable insights into the effects of amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiation on declarative memory processes [8] [10]. Research utilizing Sprague-Dawley rats and C57BL/6 mice has shown that compounds targeting amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors can enhance object recognition memory, particularly in aged animals or those with induced cognitive impairments.

Studies have demonstrated that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators can reverse memory deficits induced by various pharmacological interventions, including scopolamine-induced cholinergic dysfunction [10] [11]. These findings suggest that Mibampator may have therapeutic potential for addressing multiple pathways involved in cognitive decline.

Alzheimer Disease Model Studies

Preclinical research has extensively evaluated amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators in various Alzheimer disease animal models [9] [12]. Streptozotocin-induced models, which closely resemble human sporadic Alzheimer disease, have been particularly useful for assessing neuroprotective effects. These models demonstrate pathological hallmarks including amyloid plaque formation, neurofibrillary tangles, elevated oxidative stress, and neuroinflammation.

Studies utilizing aluminum chloride-induced models have shown that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor modulators can provide significant neuroprotection against metal-induced neurotoxicity [13]. These investigations have revealed improvements in cognitive performance, reduced oxidative stress markers, and preservation of neuronal integrity following treatment.

Cognitive Flexibility and Working Memory

Research has demonstrated that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators can enhance cognitive flexibility through improvements in attentional set-shifting tasks [8]. Long-Evans rats have been particularly useful for these studies, as they demonstrate robust performance in complex cognitive tasks requiring flexible behavioral adaptation.

Working memory assessments using radial arm maze paradigms have shown that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor enhancement can improve both declarative and working memory components [8]. These studies have utilized treatment durations ranging from 2 to 8 weeks, with dose-dependent improvements observed across multiple cognitive domains.

| Animal Model | Age Range | Cognitive Tests | Treatment Duration | Primary Outcomes |

|---|---|---|---|---|

| Wistar Rats | 8-12 weeks | Morris Water Maze, Novel Object Recognition | 1-4 weeks | Enhanced memory consolidation [8] |

| Sprague-Dawley Rats | 2-4 months | Radial Arm Maze, Spatial Memory | 2-8 weeks | Improved spatial learning [8] |

| C57BL/6 Mice | 6-10 weeks | Fear Conditioning, Working Memory | 1-6 weeks | Reduced cognitive deficits [10] |

| Long-Evans Rats | 2-3 months | Attentional Set-Shifting | 2-4 weeks | Enhanced cognitive flexibility [8] |

| Swiss Mice | 10-14 weeks | Object Recognition, T-maze | 1-3 weeks | Neuroprotective effects [12] |

Brain-Derived Neurotrophic Factor Enhancement

Preclinical studies have demonstrated that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators can increase brain-derived neurotrophic factor expression in various brain regions [8]. Research has shown that these compounds can enhance brain-derived neurotrophic factor messenger ribonucleic acid and protein levels in the hippocampus, cortex, and other memory-relevant brain structures. This neurotrophic enhancement appears to contribute significantly to the long-term cognitive benefits observed in animal models.

Neurotoxicity Thresholds in Rodent Studies

Understanding the neurotoxicity profile of amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators, including Mibampator, has been critical for establishing safe therapeutic windows in preclinical development. Extensive research has characterized dose-response relationships and identified critical thresholds for neurotoxic effects across various experimental paradigms.

High-Impact versus Low-Impact amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid Receptor Potentiator Toxicity

Research has established important distinctions between high-impact and low-impact amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators regarding their neurotoxicity profiles [14] [15]. High-impact potentiators, which include Mibampator, can produce motor coordination disruptions, convulsions, and neurotoxicity at higher doses, while maintaining cognitive enhancement effects at lower concentrations.

Studies have demonstrated that the therapeutic window for high-impact amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators is narrow, with neurotoxic effects emerging when doses exceed those required for cognitive enhancement by approximately 3 to 5-fold [14]. This finding has been consistently observed across multiple rodent strains and experimental conditions.

Excitotoxicity Threshold Studies

Comprehensive dose-response studies have established that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor-mediated excitotoxicity occurs through specific mechanisms involving excessive receptor activation and subsequent calcium influx [3] [4] [16]. Research utilizing hippocampal neuronal cultures has shown that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid concentrations of 500 micromolar applied for 24 hours can cause significant neuronal death, while shorter exposures of 30 minutes typically do not produce toxicity.

Studies examining the role of receptor desensitization in neurotoxicity have revealed that blocking desensitization with cyclothiazide dramatically increases the toxic potential of amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor agonists [3] [4]. These findings suggest that the natural desensitization properties of amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors serve as an important protective mechanism against excitotoxicity.

Kainate-Induced Neurotoxicity Models

Research utilizing kainate-induced excitotoxicity models has provided important insights into amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor-mediated neurotoxicity thresholds [7] [16]. Studies have shown that intraperitoneal administration of kainate at 35 milligrams per kilogram reliably produces seizures and subsequent hippocampal cell death in both wild-type and genetically modified mice.

Investigations using transmembrane amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor regulatory protein knockout mice have demonstrated that these auxiliary proteins play crucial roles in mediating kainate neurotoxicity [7] [16]. Mice lacking these proteins show resistance to kainate-induced hippocampal neuronal death while maintaining normal seizure susceptibility, indicating that amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor-associated complexes are essential for excitotoxic cell death.

Streptozotocin-Induced Neurodegeneration Models

Studies utilizing streptozotocin-induced neurodegeneration models have established important baseline neurotoxicity thresholds for comparison with amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiator effects [17] [12]. Intracerebroventricular administration of streptozotocin at 3 milligrams per kilogram in two divided doses produces reliable neuronal loss, oxidative stress, and cognitive impairment within 3 to 7 days.

These models have been particularly valuable for assessing the neuroprotective potential of amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor modulators, as they allow for evaluation of compounds that may prevent or reverse neurodegeneration rather than simply enhance normal cognitive function.

Clinical Translation Considerations

The neurotoxicity thresholds established in rodent studies have provided critical guidance for clinical development of Mibampator [18]. Research has shown that the maximally tolerated dosage in clinical trials could not be achieved due to toxicity concerns, with dosages in the same range that failed to improve memory-related behavior in rodents [14]. This observation highlights the importance of species differences in drug sensitivity and the challenges of translating preclinical findings to human populations.

| Study Model | Species/Strain | Threshold Dose/Concentration | Neurotoxic Effects | Time to Effect |

|---|---|---|---|---|

| Streptozotocin-induced Alzheimer Disease | Wistar rats | 3 mg/kg (intracerebroventricular) | Neuronal loss, oxidative stress [17] | 3-7 days |

| Kainate-induced excitotoxicity | C57BL/6 mice | 35 mg/kg (intraperitoneal) | Hippocampal cell death [16] | 2-3 days |

| amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor overactivation | Sprague-Dawley rats | 500 μM (24h exposure) | Excitotoxic damage [3] | 6-24 hours |

| Chronic amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid exposure | Hippocampal cultures | 25-100 μM | Concentration-dependent toxicity [4] | 4-24 hours |

| High-impact amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor potentiators | Various rodent strains | Variable by compound | Motor coordination deficits [14] | Dose-dependent |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), non-NMDA

GRIA [HSA:2890 2891 2892 2893] [KO:K05197 K05198 K05199 K05200]

Other CAS

Wikipedia

Dates

2: Ballard C, Francis P, Corbett A. Randomized controlled trial of mibampator for behavioral and psychological symptoms of dementia: comments on the trial and thoughts for future studies. Int Psychogeriatr. 2013 May;25(5):687-9. doi: 10.1017/S1041610213000033. Epub 2013 Jan 25. PubMed PMID: 23347752.

3: Trzepacz PT, Cummings J, Konechnik T, Forrester TD, Chang C, Dennehy EB, Willis BA, Shuler C, Tabas LB, Lyketsos C. Mibampator (LY451395) randomized clinical trial for agitation/aggression in Alzheimer's disease. Int Psychogeriatr. 2013 May;25(5):707-19. doi: 10.1017/S1041610212002141. Epub 2012 Dec 21. PubMed PMID: 23257314; PubMed Central PMCID: PMC3938603.

4: Malá H, Chen Y, Worm VH, Kure J, Kaae BH, Madsen U, Badolo L, Pickering DS, Mogensen J. Cognitive enhancing effects of an AMPA receptor positive modulator on place learning in mice. Behav Brain Res. 2012 Jan 1;226(1):18-25. doi: 10.1016/j.bbr.2011.08.036. Epub 2011 Sep 1. PubMed PMID: 21906629.

5: Kiss T, Hoffmann WE, Hajós M. Delta oscillation and short-term plasticity in the rat medial prefrontal cortex: modelling NMDA hypofunction of schizophrenia. Int J Neuropsychopharmacol. 2011 Feb;14(1):29-42. doi: 10.1017/S1461145710000271. Epub 2010 Mar 25. PubMed PMID: 20334724.

6: Jones N, Messenger MJ, O'Neill MJ, Oldershaw A, Gilmour G, Simmons RM, Iyengar S, Libri V, Tricklebank M, Williams SC. AMPA receptor potentiation can prevent ethanol-induced intoxication. Neuropsychopharmacology. 2008 Jun;33(7):1713-23. Epub 2007 Sep 12. PubMed PMID: 17851540.

7: O'Neill MJ, Witkin JM. AMPA receptor potentiators: application for depression and Parkinson's disease. Curr Drug Targets. 2007 May;8(5):603-20. Review. PubMed PMID: 17504104.

8: Chappell AS, Gonzales C, Williams J, Witte MM, Mohs RC, Sperling R. AMPA potentiator treatment of cognitive deficits in Alzheimer disease. Neurology. 2007 Mar 27;68(13):1008-12. PubMed PMID: 17389305.

9: Jhee SS, Chappell AS, Zarotsky V, Moran SV, Rosenthal M, Kim E, Chalon S, Toublanc N, Brandt J, Coutant DE, Ereshefsky L. Multiple-dose plasma pharmacokinetic and safety study of LY450108 and LY451395 (AMPA receptor potentiators) and their concentration in cerebrospinal fluid in healthy human subjects. J Clin Pharmacol. 2006 Apr;46(4):424-32. PubMed PMID: 16554450.

10: Zmijewski M, Gillespie TA, Jackson DA, Schmidt DF, Yi P, Kulanthaivel P. Application of biocatalysis to drug metabolism: preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator using Actinoplanes missouriensis. Drug Metab Dispos. 2006 Jun;34(6):925-31. Epub 2006 Feb 28. PubMed PMID: 16507647.

Explore Compound Types